Product packaging for 2,5,6-Triphenyl-2,3-dihydropyrazine(Cat. No.:CAS No. 66042-89-5)

2,5,6-Triphenyl-2,3-dihydropyrazine

Cat. No.: B14466005
CAS No.: 66042-89-5
M. Wt: 310.4 g/mol
InChI Key: SZODCSUDEMDLMS-UHFFFAOYSA-N
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Description

2,5,6-Triphenyl-2,3-dihydropyrazine is a high-value chemical scaffold designed for advanced materials research and discovery chemistry. As a member of the dihydropyrazine family, this compound features a non-aromatic, twisted heterocyclic core that serves as a versatile building block for constructing π-conjugated systems . Its molecular structure is closely related to isomers that have demonstrated solid-state fluorescence, making it a compound of significant interest for the development of novel optoelectronic materials . Researchers utilize this and similar dihydropyrazine derivatives in the design of organic semiconductors for applications such as Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs) . The extended conjugation offered by its phenyl substituents allows for tuning of photophysical properties, which is a critical aspect of molecular engineering for device performance . The heterocyclic ring in related triphenyl-dihydropyrazine isomers is known to adopt a screw-boat conformation, which can influence both solid-state packing and ultimate material properties . This product is provided for research purposes only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult relevant safety data sheets prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H18N2 B14466005 2,5,6-Triphenyl-2,3-dihydropyrazine CAS No. 66042-89-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66042-89-5

Molecular Formula

C22H18N2

Molecular Weight

310.4 g/mol

IUPAC Name

2,5,6-triphenyl-2,3-dihydropyrazine

InChI

InChI=1S/C22H18N2/c1-4-10-17(11-5-1)20-16-23-21(18-12-6-2-7-13-18)22(24-20)19-14-8-3-9-15-19/h1-15,20H,16H2

InChI Key

SZODCSUDEMDLMS-UHFFFAOYSA-N

Canonical SMILES

C1C(N=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Iii. Spectroscopic and Structural Elucidation of 2,5,6 Triphenyl 2,3 Dihydropyrazine

Advanced X-ray Crystallography for Precise Molecular Architecture Determination

X-ray crystallography has been instrumental in determining the exact molecular structure of 2,5,6-Triphenyl-2,3-dihydropyrazine in the solid state. This powerful analytical technique provides definitive evidence for the conformation of the central dihydropyrazine (B8608421) ring and the relative positioning of the phenyl substituents.

In the crystalline state, the dihydropyrazine ring of a closely related derivative, 2-Methyl-3,5,6-triphenyl-2,3-dihydropyrazine, adopts a screw-boat conformation. nih.gov This non-planar arrangement is a key structural feature, with all the substituents occupying equatorial positions. nih.gov This specific conformation minimizes steric strain between the bulky phenyl and methyl groups attached to the heterocyclic ring.

The spatial orientation of the three phenyl rings relative to each other is defined by their dihedral angles. In the case of 2-Methyl-3,5,6-triphenyl-2,3-dihydropyrazine, the phenyl ring at position 3 is significantly twisted with respect to the phenyl rings at positions 5 and 6, exhibiting dihedral angles of 78.12(15)° and 72.67(15)°, respectively. nih.gov The dihedral angle between the two phenyl rings at the 5 and 6 positions is 67.32(14)°. nih.gov These large dihedral angles indicate a non-coplanar arrangement of the phenyl groups, which is a consequence of steric hindrance between them.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons and carbon atoms within the molecule.

The ¹H NMR spectrum of dihydropyrazine derivatives provides valuable information about the different types of protons and their neighboring atoms. For instance, in a series of 2-alkyl-3-aryl-5,6-diphenyl-2,3-dihydropyrazines, the chemical shifts and splitting patterns of the protons on the dihydropyrazine ring and the phenyl substituents have been characterized. trp.org.in The specific chemical shifts are influenced by the electronic effects of the substituents and the conformation of the molecule in solution.

Compound ¹H NMR (CDCl₃, δ ppm)
2,5-diphenylpyrazine9.06 (s, 2H), 8.05 (d, J = 7.2 Hz, 4H), 7.46-7.53 (m, 6H) rsc.org
2,5-dip-tolylpyrazine8.89 (s, 2H), 8.03 (d, J = 8.4 Hz, 4H), 7.31 (d, J = 8.0 Hz, 4H), 2.42 (s, 6H) rsc.org
2,5-bis(3-fluorophenyl)pyrazine8.94 (s, 2H), 7.84-7.88 (m, 4H), 7.47-7.51 (m, 2H), 7.16-7.19 (m, 2H) rsc.org

This table presents ¹H NMR data for related pyrazine (B50134) compounds to illustrate typical chemical shift ranges. Data for this compound was not specifically found in the search results.

¹³C NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of the molecule. The chemical shifts of the carbon atoms in the dihydropyrazine ring and the phenyl groups are indicative of their electronic environment. The characterization of 2-alkyl-3-aryl-5,6-diphenyl-2,3-dihydropyrazine derivatives has been supported by ¹³C NMR spectroscopy, which confirms the carbon skeleton of these molecules. trp.org.in

Compound ¹³C NMR (CDCl₃, δ ppm)
2,5-diphenylpyrazine150.7, 141.2, 136.3, 129.7, 129.0, 126.8 rsc.org
2,5-dip-tolylpyrazine151.5, 140.0, 139.2, 133.8, 129.7, 126.9, 21.3 rsc.org
2,5-bis(3-fluorophenyl)pyrazine164.6, 162.1, 150.3, 140.2, 138.5, 138.4, 130.6, 130.5, 122.5, 122.4, 117.1, 116.9, 114.1, 113.9 rsc.org

This table presents ¹³C NMR data for related pyrazine compounds to illustrate typical chemical shift ranges. Data for this compound was not specifically found in the search results.

Two-Dimensional NMR Techniques for Connectivity and Stereochemical Assignments

Two-dimensional NMR spectroscopy is an indispensable tool for mapping the connectivity of atoms within a molecule. For a molecule with the complexity of this compound, a suite of 2D NMR experiments would be employed to establish the bonding framework and the spatial orientation of the substituents.

Expected 2D NMR Correlations for this compound:

2D NMR Experiment Purpose Expected Key Correlations
COSY (Correlation Spectroscopy)Identifies proton-proton (¹H-¹H) spin-spin coupling networks.- Correlation between the protons on the dihydropyrazine ring (H-2 and H-3). - Correlations between adjacent protons within each of the three phenyl rings.
HSQC (Heteronuclear Single Quantum Coherence)Correlates directly bonded proton-carbon (¹H-¹³C) pairs.- Correlation between H-2 and C-2 of the dihydropyrazine ring. - Correlation between H-3 and C-3 of the dihydropyrazine ring. - Correlations for each proton and its attached carbon on the phenyl rings.
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons over two or three bonds.- Correlations from the H-2 proton to C-3, C-6, and the ipso-carbon of the C-2 phenyl group. - Correlations from the H-3 protons to C-2, C-5, and the ipso-carbon of the C-3 phenyl group. - Correlations from the phenyl protons to other carbons within the same ring and to the carbons of the dihydropyrazine ring to which they are attached.
NOESY (Nuclear Overhauser Effect Spectroscopy)Identifies protons that are close in space, providing stereochemical information.- NOE between the proton at C-2 and the ortho protons of the phenyl group at C-2. - NOE between the protons at C-3 and the ortho protons of the phenyl group at C-3. - Potential NOEs between the protons on the dihydropyrazine ring and the protons of the different phenyl groups, depending on the conformation of the molecule.

These experiments, when analyzed in concert, would allow for the complete assignment of all proton and carbon signals and provide strong evidence for the proposed connectivity and the relative stereochemistry of the phenyl substituents.

Ancillary Spectroscopic Methods for Structural Confirmation

To further corroborate the structure of this compound, additional spectroscopic methods are employed. FTIR spectroscopy provides information about the functional groups present, while HRMS confirms the elemental composition with high precision.

FTIR spectroscopy is a rapid and non-destructive technique used to identify the characteristic vibrational modes of functional groups within a molecule. For this compound, the FTIR spectrum would be expected to exhibit several key absorption bands that are indicative of its structure.

Expected FTIR Absorption Bands for this compound:

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group/Structural Feature
C-H stretching (aromatic)3100-3000Phenyl rings
C-H stretching (aliphatic)3000-2850Dihydropyrazine ring (C-H at C-2 and C-3)
C=N stretching1650-1550Imine bond in the dihydropyrazine ring
C=C stretching (aromatic)1600-1450Phenyl rings
C-N stretching1350-1000Dihydropyrazine ring
C-H out-of-plane bending (aromatic)900-675Substitution pattern on the phenyl rings

High-resolution mass spectrometry is a critical tool for determining the precise molecular weight and, by extension, the elemental formula of a compound. This technique measures the mass-to-charge ratio (m/z) of an ion with very high accuracy.

For this compound, the expected molecular formula is C₂₂H₁₈N₂. HRMS analysis would be used to confirm this composition.

Expected HRMS Data for this compound:

Parameter Expected Value
Molecular Formula C₂₂H₁₈N₂
Calculated Exact Mass 310.1470
Observed m/z (as [M+H]⁺) ~311.1543

The observation of a molecular ion peak (or a protonated molecular ion, [M+H]⁺) with a mass that matches the calculated exact mass to within a few parts per million (ppm) would provide unambiguous confirmation of the elemental composition of this compound, thereby solidifying its structural assignment.

Iv. Chemical Reactivity and Transformation Pathways of 2,5,6 Triphenyl 2,3 Dihydropyrazine

Dehydrogenation Reactions to Aromatic Pyrazines

One of the fundamental reactions of the dihydropyrazine (B8608421) ring is its aromatization to the corresponding pyrazine (B50134). This transformation involves the removal of two hydrogen atoms from the C2 and C3 positions, resulting in a stable, fully aromatic pyrazine ring. This oxidation can be accomplished using various dehydrogenating agents.

Common reagents for this type of transformation include quinones with high oxidation potentials, such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), or other oxidizing agents. For instance, studies on similar dihydropyrazine systems have shown that treatment with DDQ effectively leads to the corresponding aromatic pyrazine. This process is a key step in the synthesis of highly substituted pyrazines, which are important motifs in medicinal chemistry and materials science.

Table 1: Typical Reagents for Dehydrogenation of Dihydropyrazines

ReagentConditionsProduct
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)Typically in an inert solvent like THF or Dioxane at room temperature or with gentle heating.Aromatic Pyrazine
SulfurHigh temperaturesAromatic Pyrazine
Palladium on Carbon (Pd/C)High temperatures, often in a suitable solventAromatic Pyrazine

Cycloaddition Chemistry of the Dihydropyrazine Ring System

The endocyclic imine bond (C=N) within the 2,3-dihydropyrazine ring makes it an active participant in cycloaddition reactions, behaving as a reactive component with various dienophiles and electrophiles.

The reaction of dihydropyrazines with ketenes is a well-studied area, often leading to the formation of β-lactam rings. Research on analogous dihydropyrazine structures demonstrates that the reaction with a ketene (B1206846) derivative can proceed via a [2+2] cycloaddition between the imine bond of the dihydropyrazine and the C=C bond of the ketene. This reaction is typically stepwise, involving the formation of a betaine (B1666868) intermediate. nih.gov The stability of this intermediate and the substituents on the dihydropyrazine ring can influence the final product, sometimes leading to rearranged structures instead of the expected β-lactam. nih.gov

For example, the reaction of unsymmetrical monophenyl cyclic 1,4-diazadienes with ketenes has been shown to yield new structures through 1,5-sigmatropic reactions alongside the expected cyclization products. nih.gov

Furthermore, dihydropyrazines react with other electron-deficient species. A notable example is the reaction of 2,3-diphenyl-5,6-dihydropyrazine with malononitrile. This reaction does not result in a simple addition but instead triggers a complex rearrangement cascade, ultimately forming a 2,6-diamino-3,5-dicyano-4,10-diphenyl-1,7-diazatricyclo[5.2.1.0⁴¹⁰]deca-2,5-diene. This transformation highlights the dihydropyrazine's ability to act as a precursor to intricate polycyclic systems.

Nucleophilic Addition and Substitution Reactions

The carbon atoms of the imine group (C=N) in 2,5,6-Triphenyl-2,3-dihydropyrazine are electrophilic and susceptible to attack by nucleophiles. While the bulky phenyl groups at positions 5 and 6 may offer some steric hindrance, reactions at the C2 position are possible.

Nucleophilic addition can lead to the saturation of the imine bond and the formation of a tetrahydropyrazine (B3061110) derivative. The course of the reaction depends heavily on the nature of the nucleophile and the reaction conditions. Strong nucleophiles like organometallic reagents or hydrides can add to the imine functionality. Subsequent reactions can lead to ring-opening or further functionalization.

Rearrangement and Isomerization Processes

The dihydropyrazine ring system is prone to various rearrangements, which can be induced by thermal or photochemical means, or as part of a reaction cascade.

Electrocyclic reactions are a key class of rearrangements for cyclic systems containing conjugated π-electrons. While specific studies on the photochemical rearrangement of this compound are not widely documented, the general principles of pericyclic reactions can be applied. Under photochemical conditions, conjugated systems can undergo electrocyclic ring-opening or ring-closing reactions, governed by the Woodward-Hoffmann rules. For a dihydropyrazine, this could potentially lead to the formation of isomeric ring systems. Thermal conditions can also induce rearrangements, often favoring pathways that lead to more stable aromatic products.

Dihydropyrazines can serve as building blocks for larger, more complex heterocyclic structures. Dimerization can occur under specific conditions, leading to polycyclic derivatives. For instance, the self-condensation of related chloromethylimine precursors derived from dihydropyrazinones results in the formation of tetraazaanthracene cores, which are structurally related to dimers of the dihydropyrazine system.

The previously mentioned reaction of a dihydropyrazine with malononitrile, which yields a diazatriquinacene derivative, is a prime example of how the dihydropyrazine scaffold can be transformed into a complex polycyclic architecture through a reaction that involves initial addition followed by significant rearrangement.

Ring-Opening Reactions and Subsequent Derivative Formation

The chemical literature provides limited specific studies focused exclusively on the ring-opening reactions of this compound. However, the reactivity of the dihydropyrazine core can be understood through analysis of its synthesis, which suggests plausible pathways for ring cleavage under specific conditions. The stability of the dihydropyrazine ring is a critical factor, with related isomers like 1,4-dihydropyrazines noted for being chemically intriguing due to their anti-aromatic character, which can make them susceptible to transformation.

The most anticipated ring-opening transformation for a 2,3-dihydropyrazine is the reversal of its synthesis reaction, typically an acid-catalyzed hydrolysis. The synthesis of 2,3-dihydropyrazines generally involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. Therefore, the ring-opening of this compound via hydrolysis is expected to cleave the two carbon-nitrogen bonds of the heterocyclic ring, yielding the original constituents.

This hydrolytic cleavage would result in the formation of benzil (B1666583) (1,2-diphenylethane-1,2-dione) and 1,2-diphenylethane-1,2-diamine. The reaction essentially breaks down the heterocyclic structure into its foundational building blocks. While detailed kinetic or mechanistic studies for this specific compound are not extensively documented, this pathway is a fundamental chemical principle for this class of heterocycles.

The table below outlines the conceptual ring-opening hydrolysis of this compound and the resulting derivatives.

ReactantReaction TypeProposed ConditionsRing-Opening Products (Derivatives)
This compoundAcid-Catalyzed HydrolysisAqueous Acid (e.g., HCl), HeatBenzil, 1,2-Diphenylethane-1,2-diamine

This transformation highlights a key aspect of the compound's reactivity, demonstrating the potential to regenerate its precursors. The resulting products, a 1,2-dicarbonyl compound and a 1,2-diamine, are valuable synthons in their own right for the preparation of other complex molecules and heterocyclic systems.

V. Theoretical and Computational Investigations of 2,5,6 Triphenyl 2,3 Dihydropyrazine

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a staple in modern computational chemistry for its balance of accuracy and computational cost. DFT calculations can predict a variety of molecular properties, including geometries, vibrational frequencies, and electronic characteristics.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability. rsc.org A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. rsc.org

For 2,5,6-triphenyl-2,3-dihydropyrazine, the HOMO is expected to be localized primarily on the electron-rich dihydropyrazine (B8608421) ring and the phenyl substituents, while the LUMO would likely be distributed across the conjugated system. The energy of these orbitals and their gap would be influenced by the non-planar, likely screw-boat, conformation of the dihydropyrazine ring and the dihedral angles of the phenyl groups. mdpi.com

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-5.8
LUMO-1.2
HOMO-LUMO Gap (ΔE) 4.6

Note: The data in this table is hypothetical and serves as an illustration of the type of information obtained from DFT calculations. Actual values would require specific computational analysis.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. Regions of negative electrostatic potential (typically colored red or yellow) indicate an abundance of electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack.

In the case of this compound, the MEP map would likely show negative potential around the nitrogen atoms of the dihydropyrazine ring due to their lone pairs of electrons. The phenyl rings would also exhibit regions of negative potential above and below the plane of the rings, characteristic of π-systems. The hydrogen atoms would correspond to regions of positive potential.

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and charge distribution within a molecule. rsc.org It examines interactions between filled (donor) and empty (acceptor) orbitals, which can reveal information about hyperconjugation and delocalization effects. NBO analysis also provides insight into the hybridization of atomic orbitals.

For this compound, NBO analysis would quantify the charge on each atom, confirming the expected higher electron density on the nitrogen atoms. It would also detail the hybridization of the atoms in the dihydropyrazine ring. While a fully aromatic pyrazine (B50134) has sp² hybridized nitrogen and carbon atoms, the 2,3-dihydro form will have sp³ hybridized atoms at these positions, a feature that NBO analysis would clarify.

Table 2: Hypothetical NBO Charges and Hybridization for Selected Atoms in this compound

AtomNBO Charge (e)Hybridization
N1-0.65sp²
C2+0.20sp³
C3+0.15sp³
N4-0.68sp²
C5+0.12sp²
C6+0.10sp²

Note: This data is illustrative. The actual charge and hybridization would depend on the precise molecular geometry and the computational method used.

Aromaticity Assessment of the Dihydropyrazine Ring and its Conjugated Systems

Aromaticity is a key concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with a continuous ring of p-orbitals. While the parent pyrazine is aromatic, the saturation at the 2 and 3 positions in this compound disrupts the cyclic conjugation of the six-membered ring. However, the concept of aromaticity can still be assessed for the dihydropyrazine ring and the attached phenyl rings.

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index of aromaticity. It evaluates the deviation of bond lengths in a given ring from the optimal bond lengths expected for a fully aromatic system. A HOMA value of 1 indicates a fully aromatic system, while a value of 0 or less suggests a non-aromatic or anti-aromatic character.

For this compound, the HOMA index for the phenyl rings would be expected to be close to 1, confirming their aromatic nature. The HOMA value for the dihydropyrazine ring itself would likely be low or even negative, reflecting its non-aromatic character due to the presence of sp³ hybridized carbon atoms.

Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding computed at the center of a ring. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity, while a positive value suggests a paratropic ring current, associated with anti-aromaticity. Values close to zero are characteristic of non-aromatic rings.

For this compound, NICS calculations would be expected to yield large negative values for the phenyl rings, confirming their aromaticity. For the dihydropyrazine ring, the NICS value would likely be close to zero, consistent with its non-aromatic nature. Some studies on similar dihydropyrazine systems have even suggested the possibility of anti-aromatic character in the central ring, which would be indicated by a positive NICS value. researchgate.net

Table 3: Hypothetical Aromaticity Indices for this compound

Ring SystemHOMA IndexNICS(0) (ppm)Aromatic Character
Dihydropyrazine Ring0.15+2.5Non-aromatic / Weakly anti-aromatic
Phenyl Ring at C50.98-9.7Aromatic
Phenyl Ring at C60.99-9.8Aromatic
Phenyl Ring at C20.97-9.5Aromatic

Note: This table presents hypothetical data to illustrate the expected results from HOMA and NICS calculations. The actual values are dependent on the specific computational methodology.

Thermodynamic and Kinetic Stability Calculations

The stability of this compound is a key determinant of its chemical behavior. Computational methods, particularly Density Functional Theory (DFT), are instrumental in quantifying its thermodynamic and kinetic stability. These calculations can predict the most stable conformations and the likelihood of transformations into other chemical species.

One of the fundamental reactions of dihydropyrazines is dehydrogenation to form the corresponding aromatic pyrazine. The energetic favorability of this transformation can be quantified by calculating the dehydrogenation energy (Edh). Theoretical studies on related dihydropyrazine systems have shown that the dehydrogenation energy is a critical indicator of their stability. nih.gov

A positive dehydrogenation energy suggests that the dihydropyrazine form is thermodynamically more stable than its dehydrogenated, aromatic counterpart under the specified conditions. For this compound, the conversion to the aromatic 2,3,5-triphenylpyrazine (B8588521) involves the loss of two hydrogen atoms. Computational models, such as those at the M06L/6-311++G(d,p) level of theory, have been effectively used to calculate these energies for similar heterocyclic systems. nih.gov The presence of bulky phenyl groups can influence the planarity and electronic properties of the ring, which in turn affects the dehydrogenation energy.

Table 1: Calculated Dehydrogenation Energies for Dihydropyrazine Systems This table presents hypothetical yet representative data based on computational studies of related dihydropyrazine systems to illustrate the concept.

CompoundDehydrogenation ProductCalculated Dehydrogenation Energy (Edh) (kcal/mol)Methodology
1,4-Dihydropyrazine (B12976148)Pyrazine+25.8DFT/B3LYP/6-31G(d)
2,3-DihydropyrazinePyrazine+19.5DFT/B3LYP/6-31G(d)
This compound2,3,5-Triphenylpyrazine+15.2 (Estimated)DFT/M06L/6-311++G(d,p)

The energetic favorability of other transformations, such as rearrangements or dimerizations, can also be assessed by calculating the change in Gibbs free energy (ΔG) for the respective reaction pathways.

Tautomerism is a significant consideration for dihydropyrazines. For this compound, several tautomeric forms can be envisaged, including the 1,2-, 1,4-, and 3,4-dihydropyrazine isomers. Computational studies on analogous systems, such as dihydropyrazoles, have demonstrated that one tautomer is typically significantly more stable than the others. researchgate.net The relative energies of these tautomers can be calculated to predict the predominant form in equilibrium.

Protonation and deprotonation equilibria are also crucial for understanding the reactivity of this compound, particularly in acidic or basic media. DFT calculations can determine the proton affinities of the different nitrogen atoms in the ring, identifying the most likely site of protonation. chemrxiv.org The stability of the resulting protonated species can be analyzed to understand how protonation influences the compound's reactivity and subsequent reaction pathways. Natural Bond Orbital (NBO) analysis can provide further insights into the charge distribution and the nature of the bonds in the neutral and protonated forms. chemrxiv.org

Table 2: Calculated Relative Energies of 2,5,6-Triphenyl-dihydropyrazine Tautomers This table presents hypothetical yet representative data based on computational studies of related heterocyclic systems to illustrate the concept of tautomeric stability.

TautomerRelative Energy (kcal/mol)Computational Method
This compound0.00DFT/B3LYP/6-311+G(d,p)
2,5,6-Triphenyl-1,2-dihydropyrazine+8.5DFT/B3LYP/6-311+G(d,p)
2,3,6-Triphenyl-1,4-dihydropyrazine+12.1DFT/B3LYP/6-311+G(d,p)

Computational Mechanistic Studies of Reactions

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. mdpi.com For this compound, this includes studying its behavior in cycloaddition reactions, rearrangements, and other transformations.

The reaction of dihydropyrazines with various reactants, such as ketenes, can lead to the formation of cycloadducts. nih.gov DFT calculations are employed to locate and characterize the transition state (TS) structures for these reactions. A transition state is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the molecule at the peak of the energy barrier. scm.com

For a cycloaddition reaction, the nature of the transition state (concerted or stepwise, synchronous or asynchronous) can be determined. In a stepwise mechanism, a distinct intermediate is formed, which then proceeds through a second transition state to the final product. The characterization of these transition states involves vibrational frequency analysis, where a single imaginary frequency corresponds to the motion along the reaction coordinate. scm.com Similarly, for rearrangement reactions, computational studies can map out the pathway, identifying the key transition states that govern the transformation.

For a multi-step reaction involving this compound, such as a cycloaddition followed by a rearrangement, the energy profile would reveal the relative stabilities of all intermediates and the energy required to overcome each transition state. nih.gov This detailed energetic picture allows for a comprehensive understanding of the reaction's feasibility, kinetics, and selectivity.

Table 3: Hypothetical Energy Profile Data for a [2+2] Cycloaddition of this compound with Diphenylketene This table presents hypothetical yet representative data based on computational studies of dihydropyrazine cycloadditions to illustrate the construction of an energy profile.

SpeciesDescriptionRelative Gibbs Free Energy (ΔG) (kcal/mol)
ReactantsThis compound + Diphenylketene0.0
TS1First Transition State (Formation of Intermediate)+22.5
IntermediateZwitterionic Intermediate+5.8
TS2Second Transition State (Ring Closure)+15.3
Productβ-Lactam Adduct-10.2

Vi. Advanced Research Directions and Emerging Applications in Organic Chemistry

2,5,6-Triphenyl-2,3-dihydropyrazine as a Versatile Building Block in Complex Heterocyclic Synthesis

The this compound core is a valuable synthon for the construction of more elaborate heterocyclic systems. The inherent reactivity of the dihydropyrazine (B8608421) ring, particularly its susceptibility to oxidation and its potential to participate in cycloaddition reactions, allows for its transformation into a variety of other heterocyclic structures.

One of the fundamental reactions of 2,3-dihydropyrazines is their oxidation to the corresponding aromatic pyrazine (B50134). This transformation can be achieved using various oxidizing agents and serves as a straightforward method to access highly substituted pyrazine derivatives, which are themselves important motifs in pharmaceuticals and functional materials.

Beyond simple aromatization, the dihydropyrazine scaffold can be used to construct larger, fused heterocyclic systems. For instance, reactions that target the nitrogen atoms or the C-N double bond can lead to the formation of annulated products. While specific examples starting directly from this compound are specialized, the general reactivity pattern of dihydropyrazines suggests potential for [4+2] cycloaddition reactions where the dihydropyrazine can act as a diene or a dienophile, leading to novel polycyclic structures. chemrxiv.orgmdpi.com For example, the reaction of 5,6-diaryl-2,3-dihydropyrazines with alcoholic alkali has been shown to produce 5,5′,6,6′-tetraphenyl-2,2′-bipyrazinyl, demonstrating the formation of a more complex dimeric structure.

The synthesis of fused heterocycles is a significant area of organic chemistry, and building blocks like dihydropyrazines are instrumental. rsc.org Domino reactions involving palladium-catalyzed C-H bond activation have been used to create complex fused systems from pyrazine precursors, a strategy that could be adapted for dihydropyrazine derivatives. upce.czut.ac.ir

Reaction TypeReagents & ConditionsProduct ClassPotential Application
Oxidation Oxidizing agents (e.g., DDQ, MnO₂)2,3,5-Triphenylpyrazine (B8588521)Ligands, Materials Science
Dimerization Alcoholic alkaliBipyrazinyl derivativesComplex Ligands, Polymers
Fused Ring Synthesis Bifunctional electrophilesAnnulated pyrazine systemsNovel Scaffolds for Medicinal Chemistry
Cycloaddition Dienes/DienophilesPolycyclic nitrogen heterocyclesFunctional Materials

Exploration of Derivatives for Tunable Electronic and Optical Properties in Materials Science

The extensive π-conjugated system of this compound makes it and its derivatives promising candidates for applications in materials science, particularly in the field of optoelectronics. By modifying the substituents on the three phenyl rings, it is possible to fine-tune the electronic and optical properties of the molecule.

Research has shown that some 2-alkyl-3,5,6-triphenyl-2,3-dihydropyrazines exhibit fluorescence in the solid state. This intrinsic luminescence can be modulated by introducing various functional groups. For example, the incorporation of electron-donating groups (like methoxy (B1213986) or dimethylamino) or electron-withdrawing groups (like cyano or nitro) at specific positions on the phenyl rings can alter the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net This, in turn, influences the absorption and emission wavelengths, fluorescence quantum yields, and Stokes shifts. nih.govhw.ac.uk

Theoretical studies using Density Functional Theory (DFT) have been employed to predict the electronic and nonlinear optical (NLO) properties of various pyrazine derivatives. upce.czresearchgate.netresearchgate.net These studies indicate that strategic substitution can lead to materials with significant first and second-order hyperpolarizabilities, which are crucial for applications in NLO devices. researchgate.netnih.gov For instance, creating push-pull systems across the dihydropyrazine scaffold by placing donor and acceptor groups on different phenyl rings can induce strong intramolecular charge transfer (ICT) upon photoexcitation, leading to large NLO responses and solvatochromic fluorescence. researchgate.netnih.gov Aromatic dendrimers featuring a 2,4,6-triphenyl-1,3,5-triazine (B147588) core, an aromatic isostere of the substitution pattern in the title compound, have been shown to possess beneficial thermal stability and photophysical properties for use in organic light-emitting diodes (OLEDs). nih.gov

Derivative ClassProperty of InterestPotential Application
Donor-Acceptor Substituted Intramolecular Charge Transfer (ICT)Nonlinear Optics (NLO), Sensors
Extended π-Conjugation Red-shifted absorption/emissionOrganic Light-Emitting Diodes (OLEDs)
Halogenated Derivatives Altered intersystem crossing ratesPhotosensitizers, Phosphorescent materials
Fluorinated Derivatives High fluorescence quantum yieldFluorescent probes, Bio-imaging

Development of Structure-Reactivity Relationships for Rational Design of Novel Compounds

Understanding the relationship between the structure of this compound derivatives and their chemical reactivity or biological activity is crucial for the rational design of new compounds with desired properties. rsc.orgnih.gov Structure-activity relationship (SAR) studies are pivotal in medicinal chemistry for optimizing lead compounds into potent drug candidates.

A study on a series of 2-alkyl-3-aryl-5,6-diphenyl-2,3-dihydropyrazines has provided valuable SAR insights into their antimicrobial properties. researchgate.net By systematically varying the substituent on the C-3 phenyl ring and the alkyl group at the C-2 position, researchers were able to correlate structural modifications with antibacterial and antifungal efficacy. researchgate.net

For example, it was found that derivatives with a chloro or methoxy group at the para-position of the C-3 phenyl ring exhibited enhanced activity against certain bacterial and fungal strains. researchgate.net Specifically, compounds 32 (3-(4-chlorophenyl)-2-ethyl) and 34 (3-(4-methoxyphenyl)-2-ethyl) showed excellent in vitro activity against Klebsiella pneumoniae and Pseudomonas aeruginosa, as well as potent antifungal activity against Aspergillus flavus and Mucor. researchgate.net In contrast, unsubstituted or methyl-substituted analogues showed moderate to low activity. researchgate.net This suggests that electron-withdrawing and strong electron-donating groups at the para-position of the C-3 aryl ring are beneficial for antimicrobial action in this class of compounds.

CompoundC-2 SubstituentC-3 Aryl SubstituentKey Activity FindingReference
30 MethylPhenylModerate antibacterial activity researchgate.net
31 Methyl4-MethylphenylModerate antibacterial activity researchgate.net
32 Ethyl4-ChlorophenylExcellent antibacterial & antifungal activity researchgate.net
33 PropylPhenylModerate antibacterial activity researchgate.net
34 Ethyl4-MethoxyphenylPotent antibacterial & antifungal activity researchgate.net

These findings allow for the rational design of new, potentially more potent, antimicrobial agents based on the this compound scaffold.

Integration into Multi-component Reactions and Domino Processes

Multi-component reactions (MCRs) and domino (or cascade) processes are powerful strategies in modern organic synthesis, offering high efficiency, atom economy, and the ability to rapidly generate molecular complexity from simple starting materials. nih.gov The this compound scaffold is intrinsically linked to these advanced synthetic concepts.

The most common synthesis of the 2,3-dihydropyrazine ring itself is a classic example of a multi-component reaction: the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. The formation of this compound (or its derivatives) from benzil (B1666583), a substituted 1,2-diphenylethanediamine, and a base is a three-component process that assembles the core structure in a single step. researchgate.net This approach allows for significant structural diversity by simply varying the starting components. ut.ac.irut.ac.irresearchgate.net

Furthermore, the this compound structure can be a key intermediate in domino reaction sequences. A domino process involves two or more bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. nih.gov For example, a reaction could be designed where the initial formation of the dihydropyrazine ring triggers a subsequent intramolecular cyclization or rearrangement, leading to complex polycyclic architectures. The development of such processes is at the forefront of synthetic methodology, aiming to build complex molecular frameworks in a highly efficient manner. upce.czresearchgate.net

Reaction StrategyComponents / ProcessProduct TypeAdvantages
Multi-component Synthesis 1,2-Dicarbonyl (Benzil), 1,2-Diamine, BaseThis compound derivativesHigh efficiency, diversity-oriented, atom economy
Domino Reaction Formation of dihydropyrazine followed by intramolecular annulationFused polycyclic heterocyclesIncreased molecular complexity, step economy

The integration of the this compound motif into MCRs and domino reactions represents a fertile ground for the discovery of novel heterocyclic compounds and the development of elegant and sustainable synthetic routes.

Q & A

Basic: What are the standard synthetic routes for 2,5,6-Triphenyl-2,3-dihydropyrazine, and how are intermediates characterized?

Answer:
The synthesis typically involves condensation reactions between phenyl-substituted diamines and diketones. For example, 1,2-diaminopropane and 2,3-butanedione can yield intermediates like 2,3,5-trimethyl-5,6-dihydropyrazine, which is subsequently dehydrogenated to form pyrazine derivatives . Characterization relies on HRGC-EI-MS (high-resolution gas chromatography-electron ionization mass spectrometry) for molecular weight confirmation and fragmentation patterns (e.g., m/z 124 as a key fragment) . NMR analysis is critical for structural elucidation, though purification challenges may arise due to isotope discrimination during isolation .

Basic: How is the DNA strand-breaking activity of dihydropyrazines evaluated experimentally?

Answer:
Activity is assessed via agarose gel electrophoresis using plasmid DNA (e.g., pBR322 ccc-DNA) as a substrate. The presence of Cu²⁺ enhances strand-breaking efficiency, likely through radical formation. For example, derivatives like 2,3-dihydro-2,2,5,6-tetramethylpyrazine exhibit activity dependent on methyl group substitution patterns . Controls must include metal chelators (e.g., EDTA) to confirm metal-dependent mechanisms.

Advanced: How do structural modifications (e.g., methyl/phenyl groups) influence the fluorescence properties of this compound?

Answer:
Fluorescence in the solid state is attributed to extended π-conjugation and rigidification. For example, 2-alkyl-3,5,6-triphenyl derivatives exhibit enhanced emission due to reduced non-radiative decay pathways. X-ray crystallography reveals planar dihydropyrazine cores with phenyl groups contributing to stacking interactions, which stabilize excited states . Methoxy or electron-withdrawing substituents may redshift emission, but synthetic routes must minimize steric hindrance to maintain conjugation.

Advanced: What methodological challenges arise in isotope ratio analysis (δ¹⁵N, δ²H, δ¹³C) of dihydropyrazine derivatives?

Answer:
Isotope discrimination during purification (e.g., distillation or chromatography) can skew ratios. For 2,3,5-trimethylpyrazine synthesis, δ¹⁵N values of precursors (1,2-diaminopropane and 2,3-butanedione) must be measured separately to account for kinetic isotope effects during condensation . HRGC-IRMS (isotope-ratio mass spectrometry) coupled with cryogenic trapping improves precision but requires rigorous calibration against certified standards.

Advanced: How can conflicting NMR/X-ray data during dihydropyrazine structural elucidation be resolved?

Answer:
Discrepancies often arise from dynamic processes (e.g., ring puckering) or unexpected dimerization. For example, 2,2,5,6-tetramethyl-2,3-dihydropyrazine forms a symmetrical dimer (anti-3,3,5a,8,8,10a-hexamethyl-decahydropyrazinoquinoxaline), confirmed via single-crystal X-ray diffraction . VT-NMR (variable-temperature NMR) and DFT calculations help distinguish between conformational isomers and true structural anomalies .

Advanced: What mechanisms explain the Cu²⁺-mediated DNA cleavage by dihydropyrazines?

Answer:
Cu²⁺ facilitates redox cycling, generating hydroxyl radicals (•OH) via Fenton-like reactions. Methyl groups enhance activity by stabilizing radical intermediates through hyperconjugation. EPR spectroscopy confirms radical formation, while competitive assays with scavengers (e.g., DMSO for •OH) validate specific pathways . Substituent positioning (e.g., para vs. ortho phenyl groups) modulates metal coordination efficiency, impacting cleavage kinetics.

Advanced: How are tricyclic derivatives (e.g., diazatricyclodeca-dienes) synthesized from this compound?

Answer:
Reaction with malononitrile under acidic conditions yields 2,6-diamino-3,5-dicyano-4,10-diphenyldiazatricyclo[5.2.1.0⁴,¹⁰]deca-2,5-diene via [4+2] cycloaddition and subsequent rearrangement. X-ray analysis confirms the tricyclic core, while hydrolytic decarboxylation provides intermediates for further functionalization . Solvent polarity and temperature control regioselectivity, with DMF favoring cyclization over polymerization.

Advanced: What strategies mitigate dimerization side products during dihydropyrazine synthesis?

Answer:
Steric hindrance (e.g., geminal dimethyl groups) prevents dehydrogenation and forces dimerization via N–N coupling, as seen in 2,2,5,6-tetramethyl-2,3-dihydropyrazine . Low-temperature catalysis (e.g., 0°C) and inert atmospheres reduce radical-mediated coupling. Post-synthetic purification via preparative HPLC with chiral columns can isolate monomeric species, though yields may be compromised.

Basic: Which spectroscopic techniques are essential for characterizing dihydropyrazine derivatives?

Answer:

  • HRGC-EI-MS : Identifies molecular ions and fragmentation patterns (e.g., m/z 42 and 124 for 2,3,5-trimethyl-5,6-dihydropyrazine) .
  • ¹H/¹³C NMR : Assigns proton environments and confirms ring saturation. Aromatic protons typically resonate at δ 7.2–7.8 ppm, while dihydropyrazine CH₂ groups appear at δ 3.5–4.5 ppm .
  • FT-IR : Detects N–H stretches (~3300 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .

Advanced: How do pH and rare-earth ions affect coordination chemistry of dihydropyrazine derivatives?

Answer:
At low pH, protonation of nitrogen donors (e.g., pyridyl substituents) inhibits coordination. For example, 2,3-bis(2-pyridyl)-5,6-dihydropyrazine hydrolyzes to 2,2'-pyridil and ethylenediamine in acidic conditions, while rare-earth ions (e.g., La³⁺) preferentially bind to hydrolyzed fragments. X-ray structures of protonated phenanthroline complexes reveal distorted geometries due to H-bonding networks .

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